1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid
Description
Historical Context and Discovery
The development of 1,3-dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid emerged from the broader historical evolution of isoindoline chemistry, which has its roots in the late nineteenth and early twentieth centuries when researchers first began exploring heterocyclic compounds containing fused benzene and pyrrole rings. The specific incorporation of pyridine substituents into the isoindoline framework represents a more contemporary advancement, reflecting the growing understanding of how heteroaromatic modifications can influence molecular properties and biological activities. The systematic study of dioxoisoindoline derivatives gained momentum in the latter half of the twentieth century as synthetic methodologies became more sophisticated and structure-activity relationships were better understood.
The compound's discovery can be traced to efforts aimed at developing novel heterocyclic scaffolds with enhanced pharmaceutical potential. Early synthetic approaches to isoindoline derivatives relied heavily on traditional cyclization reactions, but the incorporation of pyridine moieties required more specialized methodologies. The carboxylic acid functionality at the 5-position adds an additional layer of synthetic complexity while simultaneously providing opportunities for further chemical modification and biological interaction. Research groups have systematically explored various substitution patterns on the isoindoline core, with the pyridin-2-yl substitution at the 2-position representing one of the most extensively studied variants due to its favorable electronic properties and synthetic accessibility.
The historical development of this compound class has been significantly influenced by advances in computational chemistry and molecular modeling, which have enabled researchers to predict and optimize molecular properties before synthesis. This rational design approach has accelerated the discovery and development of new isoindoline derivatives, including this compound, by providing insights into structure-activity relationships and guiding synthetic efforts toward the most promising molecular targets.
Significance in Chemical Research
The significance of this compound in chemical research stems from its multifaceted utility as both a synthetic intermediate and a biologically active compound. Recent theoretical studies have demonstrated the potential of dioxoisoindoline derivatives as anticonvulsant agents, with computational modeling indicating favorable binding affinities to key neurological targets. These investigations employed density functional theory calculations to analyze energy levels and electronic properties, revealing that compounds in this class exhibit molecular characteristics consistent with pharmaceutical relevance. The research has shown that these derivatives satisfy Lipinski's rule of five criteria, with appropriate molecular mass, lipophilicity parameters, and hydrogen bonding capabilities that suggest good drug-like properties.
The compound has also gained attention in the field of enzyme inhibition research, particularly in studies focusing on heparanase inhibitors. Investigations into 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have revealed potent inhibitory activity against heparanase, with some compounds displaying inhibitory concentrations in the 200-500 nanomolar range. These findings have significant implications for cancer research, as heparanase plays a crucial role in tumor metastasis and angiogenesis. The high selectivity of these compounds, showing over 100-fold preference for heparanase over human beta-glucuronidase, demonstrates the potential for developing targeted therapeutic agents with minimal off-target effects.
Furthermore, the compound's structural features make it an excellent platform for exploring novel synthetic methodologies. Recent work has described innovative approaches to constructing fused multifunctionalized isoindole-1,3-diones through hexadehydro-Diels-Alder domino reactions. These methods enable the formation of multiple carbon-carbon bonds and carbon-oxygen bonds in a single synthetic operation, demonstrating the utility of isoindoline scaffolds in developing efficient synthetic strategies. The versatility of these synthetic approaches has enabled researchers to access diverse structural variants with varying electronic and steric properties.
Related Isoindoline Derivatives
The family of isoindoline derivatives encompasses a vast array of structurally related compounds that share the fundamental isoindoline core but differ in their substitution patterns and functional group modifications. Among the most closely related compounds to this compound are other pyridine-substituted variants, including 1,3-dioxo-2-pyridin-3-ylisoindoline-5-carboxylic acid and 2-(4-methylpyridin-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid. These positional isomers and methylated analogs provide valuable structure-activity relationship data, demonstrating how subtle structural modifications can significantly impact molecular properties and biological activities.
The broader category of dioxoisoindoline derivatives includes compounds with various aromatic and aliphatic substituents at the 2-position. Research has extensively explored phenyl-substituted variants, such as 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid and 2-(2-ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, which demonstrate the versatility of this structural framework. These compounds serve as important comparison points for understanding how different aromatic systems influence overall molecular behavior and biological activity profiles.
Antibacterial activity studies have revealed significant potential within the isoindoline derivative family, with various substituted isoindolinones showing promising activity against both gram-positive and gram-negative bacteria. Specific examples include compounds with minimum inhibitory concentrations ranging from 0.025 to 25 micrograms per milliliter against common pathogenic organisms such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings highlight the broad therapeutic potential of isoindoline-based compounds beyond their traditional applications.
The synthetic accessibility of related derivatives has been enhanced through the development of novel cyclization methodologies. Recent work has demonstrated the utility of palladium-catalyzed coupling reactions in constructing isoindoline frameworks, while other approaches have utilized hexadehydro-Diels-Alder reactions to access highly functionalized tricyclic systems. These synthetic advancements have enabled the preparation of diverse compound libraries for biological screening and structure-activity relationship studies.
Properties
IUPAC Name |
1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-9-5-4-8(14(19)20)7-10(9)13(18)16(12)11-3-1-2-6-15-11/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWAYWWOYHEHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353662 | |
| Record name | 1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186384-46-3 | |
| Record name | 1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Phthalic anhydride derivatives or phthalimide precursors are commonly used to form the isoindoline-1,3-dione core.
- 2-Bromopyridine or related pyridin-2-yl halides serve as coupling partners for introducing the pyridin-2-yl group.
- Carboxylation steps or use of carboxylated phthalic derivatives provide the 5-carboxylic acid functionality.
Typical Synthetic Route
Formation of Isoindoline-1,3-dione Core:
- Starting from phthalic anhydride or its derivatives, the isoindoline-1,3-dione ring is formed by reaction with ammonia or primary amines under controlled conditions.
- This step yields the phthalimide intermediate, which is the scaffold for further substitution.
Pyridin-2-yl Substitution at the 2-Position:
- A nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) introduces the pyridin-2-yl group at the 2-position of the isoindoline ring.
- Conditions typically involve mild bases, palladium catalysts, and appropriate ligands to ensure regioselectivity and high yield.
Introduction of the Carboxylic Acid Group at the 5-Position:
- The 5-position carboxyl group can be introduced by starting with a carboxylated phthalic anhydride or by selective oxidation/carboxylation of the corresponding methyl or ester precursor.
- Hydrolysis of esters under acidic or basic conditions yields the free carboxylic acid.
-
- The final compound is purified by column chromatography or recrystallization.
- Characterization is performed by NMR, IR, and mass spectrometry to confirm structure and purity.
Representative Experimental Procedure (Adapted from Patent and Literature Data)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Phthalic anhydride + ammonia, reflux in acetic acid | Formation of phthalimide intermediate | ~85% |
| 2 | Phthalimide + 2-bromopyridine, Pd catalyst, base (e.g., K2CO3), solvent (DMF), 80-100°C | Palladium-catalyzed coupling to introduce pyridin-2-yl group | 70-90% |
| 3 | Esterification or carboxylation at 5-position (if not pre-functionalized) | Introduction of carboxyl group via hydrolysis or oxidation | 80-95% |
| 4 | Purification by column chromatography | Isolation of pure this compound | - |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for aromatic protons of pyridine and isoindoline rings; carboxylic acid proton typically appears downfield (~12 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 268 consistent with molecular weight.
- IR Spectroscopy: Strong absorption bands for carbonyl groups (~1700 cm⁻¹) and broad O-H stretch for carboxylic acid (~2500-3300 cm⁻¹).
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Core Formation | Phthalic anhydride + ammonia → phthalimide | Simple, high yield | Requires reflux, careful control |
| Pyridin-2-yl Introduction | Pd-catalyzed cross-coupling with 2-bromopyridine | High regioselectivity, versatile | Catalyst cost, reaction optimization needed |
| Carboxylation | Hydrolysis of ester or direct use of carboxylated phthalic derivatives | Efficient, straightforward | Position-selective functionalization |
| Purification | Column chromatography or recrystallization | High purity product | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid serves as a versatile building block for the construction of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the synthesis of derivatives with tailored properties.
Biology
Research indicates that this compound possesses significant biological activities. Studies have shown its potential as an antimicrobial agent, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Additionally, it has been explored for its anticancer properties, with preliminary findings suggesting that it may induce apoptosis in cancer cells by modulating specific signaling pathways.
Medicine
The therapeutic potential of this compound is currently under investigation. Its ability to interact with various molecular targets positions it as a candidate for the development of novel therapeutic agents aimed at treating various diseases.
Industry
In industrial applications, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique properties make it suitable for use in high-performance materials with specific functional characteristics.
Similar Compounds
- 1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid : This compound shares structural similarities but contains a pyrimidine ring instead of a pyridine ring.
- 2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide : Another related compound with differing functional groups.
Unique Features
The distinct combination of pyridine and isoindoline moieties in this compound provides unique chemical and biological properties that differentiate it from similar compounds.
Antimicrobial Studies
Recent research has demonstrated that this compound exhibits potent antimicrobial activity. In vitro studies indicated significant inhibition against a range of bacterial strains, suggesting its potential application in antibiotic development.
Anticancer Activity
Studies investigating the anticancer properties of this compound have shown promising results. For example, it has been observed to inhibit cell proliferation in human breast and colon cancer cell lines through mechanisms involving apoptosis induction.
Potential Applications in Cosmetics
Due to its unique properties and biological activity, there is interest in exploring the use of this compound in cosmetic formulations. Its potential antimicrobial effects could enhance product safety and efficacy.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Electronic Differences
- Pyridinyl vs. Phenyl/Benzyl : The pyridin-2-yl group introduces a nitrogen atom, enabling hydrogen-bond acceptor properties and increased polarity compared to phenyl or benzyl groups. This may improve aqueous solubility and binding affinity in biological targets (e.g., enzymes or receptors) .
- Hydroxyethyl vs. Allyl: The hydroxyethyl substituent (C₁₁H₉NO₅) enhances hydrophilicity, making it suitable for water-soluble formulations, whereas the allyl group (C₁₂H₉NO₄) offers reactivity for polymer conjugation .
- Fluorinated Derivatives: The 4-fluorophenyl analog (C₁₅H₈FNO₄) leverages fluorine’s electronegativity to enhance metabolic stability and membrane permeability, a common strategy in drug design .
Biological Activity
1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid (CAS Number: 186384-46-3) is a heterocyclic compound notable for its unique structure, which incorporates both pyridine and isoindoline moieties. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
This compound has the molecular formula . Its structural characteristics contribute to its reactivity and interaction with biological targets. The compound's synthesis typically involves the condensation of isoindoline derivatives with pyridine carboxylic acids under specific conditions, often utilizing dehydrating agents such as phosphorus oxychloride or thionyl chloride .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator , affecting cellular signaling pathways and gene expression. The compound's mechanism involves binding to active sites on enzymes or receptors, leading to inhibition or modulation of their activity .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated significant cytotoxic effects against various tumor types, including breast and lung cancer cells .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
3. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which is particularly useful in the context of cancer metabolism .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that this compound reduced cell viability in breast cancer cell lines by over 50% at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory diseases, the compound was administered in a mouse model of arthritis. Results showed a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated mice.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid | Phenyl group instead of pyridine | Moderate anticancer activity |
| 1,3-Dioxo-2-methylisoindoline-5-carboxylic acid | Methyl substituent | Lower anti-inflammatory effects |
| This compound | Pyridine moiety enhances enzyme inhibition | Strong anticancer and anti-inflammatory effects |
Q & A
Basic: What are the standard synthetic routes for 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid, and what key intermediates are involved?
Methodological Answer:
The synthesis typically begins with the condensation of phthalic anhydride with a primary amine (e.g., pyridin-2-ylmethylamine) to form the isoindoline core. Subsequent functionalization involves introducing the carboxylic acid group at the 5-position via selective substitution or oxidation. Key intermediates include the 1,3-dioxoisoindoline scaffold and pyridine-substituted derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions, such as over-oxidation or ring-opening .
Advanced: How can reaction conditions be optimized to minimize by-products during alkylation or substitution steps?
Methodological Answer:
By-product formation during alkylation (e.g., using alkyl halides) can be mitigated by:
- Controlled pH : Alkaline conditions (e.g., NaHCO₃) favor nucleophilic substitution at the carboxylic acid group while reducing esterification side reactions.
- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes thermal degradation of sensitive intermediates. Comparative studies with diethyl sulfate and benzyl halides highlight the impact of electrophile steric bulk on selectivity .
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and confirms the absence of unreacted intermediates.
- HPLC-MS : Reversed-phase HPLC with MS detection quantifies purity and detects trace by-products (e.g., hydrolyzed esters).
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and isoindoline dioxo groups (~1770 cm⁻¹) validate structural motifs .
Advanced: How do oxidizing agents affect the yield and selectivity in derivative synthesis?
Methodological Answer:
- Potassium Permanganate (KMnO₄) : Oxidizes benzylic positions but may over-oxidize pyridine rings. Use in buffered aqueous solutions (pH 7–8) to limit side reactions.
- Chromium Trioxide (CrO₃) : Selective for alcohol-to-ketone oxidation but requires anhydrous conditions to avoid carboxylic acid degradation.
- Meta-Chloroperbenzoic Acid (mCPBA) : Mild oxidant for epoxidation of double bonds in fused-ring systems. Comparative kinetic studies are critical for optimizing conditions .
Basic: What substitution reactions are applicable to modify the carboxylic acid group?
Methodological Answer:
- Esterification : React with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form methyl esters.
- Amide Formation : Use carbodiimides (e.g., EDC/HOBt) to couple with amines, enabling peptide-like derivatives.
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol, though this may destabilize the isoindoline core .
Advanced: How can discrepancies in spectroscopic data for isoindoline derivatives be resolved?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The isoindoline dioxo group may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize tautomers.
- Solvent Effects : Polar solvents (e.g., D₂O) shift carboxylic acid proton signals. Cross-validate with solid-state IR or X-ray crystallography.
- Impurity Profiling : High-resolution mass spectrometry (HR-MS) identifies trace contaminants (e.g., residual phthalic anhydride) .
Basic: How to design enzyme inhibition assays using this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with accessible active-site carboxylate-binding pockets (e.g., metalloproteases, decarboxylases).
- Assay Conditions : Use Tris-HCl buffer (pH 7.4) with 1–10 µM compound concentrations. Monitor inhibition via fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs).
- Control Experiments : Include succinic acid or phthalic acid analogs to distinguish isoindoline-specific effects .
Advanced: What computational methods predict reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model electrophilic susceptibility at the isoindoline dioxo group.
- Molecular Dynamics (MD) : Simulate solvent interactions to identify nucleophilic attack hotspots (e.g., water-mediated hydrolysis).
- Docking Studies : Predict binding affinities to biological targets (e.g., cytochrome P450) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
